Tritylhydrazine

Description

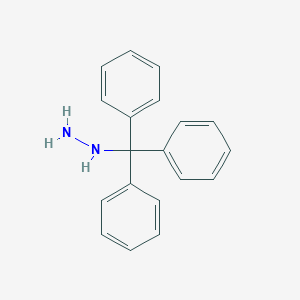

Structure

3D Structure

Properties

IUPAC Name |

tritylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,21H,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUECSRVFRKTFKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tritylhydrazine and Its Derivatives

Established Synthetic Pathways for Tritylhydrazine

The primary synthetic strategies for preparing this compound involve the reaction of a trityl halide, most commonly trityl chloride, with hydrazine (B178648) or hydrazine hydrate (B1144303).

Direct Synthesis Approaches

A common direct synthesis approach involves the reaction of trityl chloride with an excess of hydrazine hydrate in an ethereal solvent. For instance, a procedure describes the slow addition of hydrazine hydrate to a solution of trityl chloride in diethyl ether under vigorous stirring. nih.govoup.com The mixture is typically heated to reflux for a period, followed by cooling and work-up. nih.govoup.com The reaction can lead to the formation of this compound, which is often isolated as its hydrochloride salt by adding an ethereal solution of HCl. nih.govoup.comuchicago.edu

Another direct method involves the reaction of polymeric trityl chlorides with hydrazine to prepare polymer-bound N-tritylhydrazines. researchgate.net This solid-phase approach allows for the preparation of peptide hydrazides. researchgate.netresearchgate.netresearchgate.net

Variations and Optimization of Preparation Methods

Variations in the preparation methods often focus on optimizing reaction conditions such as solvent, temperature, and the ratio of reactants to improve yield and purity. For example, the reaction of triphenylmethylhydrazine (this compound) can be achieved in 86% yield through direct alkylation of hydrazine with alkyl bromides. thieme-connect.de Steric hindrance, as provided by the bulky trityl group, favors monosubstitution in this reaction. psu.edu

Optimization efforts can also involve the purification of this compound, often through the formation and recrystallization of its hydrochloride salt. nih.govuchicago.edu The use of specific solvents and controlled temperatures during precipitation and washing steps are crucial for obtaining a pure product. nih.govuchicago.edu

Synthesis of this compound Derivatives

This compound derivatives can be synthesized through modifications on either the nitrogen atoms (N-substitution) or the carbon atoms (C-substitution), or by incorporating the this compound moiety into heterocyclic ring systems.

Strategies for N-Substitution

N-substitution of this compound involves the introduction of substituents onto one or both of the nitrogen atoms of the hydrazine moiety. One strategy involves reacting this compound with other functionalized molecules. For example, N-tritylhydrazine hydrochloride can react with ε-caprolactone to form a derivative containing a caprolactone (B156226) unit attached to the nitrogen. google.comgoogle.com This reaction typically involves the deprotonation of the hydrazine hydrochloride with a base like triethylamine (B128534) before reacting with the caprolactone. google.comgoogle.com

Another approach to N-substitution is seen in the synthesis of 1-phenyl-2-tritylhydrazine (B1615039), which can be prepared by reacting N-aminophenylamine with trityl chloride. thieme-connect.de This demonstrates that N-substitution can be achieved by reacting a substituted hydrazine with a trityl halide.

The synthesis of phosphoramidite (B1245037) building blocks for introducing hydrazides into oligonucleotides also involves N-substituted this compound derivatives. nih.govoup.com These derivatives often feature additional protecting groups and phosphoramidite moieties attached to the hydrazine nitrogen, enabling their use in automated oligonucleotide synthesis. nih.govoup.com

Formation of this compound-Containing Heterocycles

This compound and its derivatives can serve as precursors for the synthesis of various heterocyclic compounds. The hydrazine moiety provides a nucleophilic center that can react with suitable bifunctional electrophiles to form rings.

One significant application is in the synthesis of pyrazoles. Trityl-protected hydrazines can undergo cyclocondensation reactions with 1,3-dielectrophiles to form pyrazole (B372694) rings. vulcanchem.com

This compound derivatives are also utilized in the synthesis of peptide hydrazides, which can then be used in the formation of cyclic peptides and proteins through native chemical ligation or intramolecular ligation. researchgate.netresearchgate.netresearchgate.netrsc.org While not forming a heterocycle from the this compound itself, this process incorporates the trityl-protected hydrazine into a larger molecular structure that can subsequently undergo cyclization. Polymer-bound this compound resins are particularly useful for the solid-phase synthesis of peptide hydrazides, allowing for the preparation of complex peptide structures. researchgate.netresearchgate.netresearchgate.netsigmaaldrich.com

Furthermore, hydrazines, in general, are widely used in the synthesis of various nitrogen-containing heterocycles such as indazoles, pyridazines, and triazines, often through reactions like the Fischer indole (B1671886) synthesis or cyclocondensation with dicarbonyl compounds or other suitable precursors. thieme-connect.deresearchgate.netboyer-research.comderpharmachemica.com While specific examples directly linking this compound to the synthesis of all these heterocycles were not extensively detailed in the search results, the fundamental reactivity of the hydrazine moiety in this compound makes it a potential building block for such ring systems, especially when considering N-substituted derivatives that introduce additional functional handles for cyclization.

Data Tables

Based on the search results, a representative table summarizing a direct synthesis method for this compound hydrochloride is presented below:

| Reactants | Equivalents | Solvent | Conditions | Product | Yield (%) | Reference |

| Trityl chloride | 1.0 | Diethyl ether | Reflux, 1 h | This compound hydrochloride | Not specified | nih.govoup.com |

| Hydrazine hydrate | 2.4 | Cool to RT, wash with water, dry, cool to -10°C, add ethereal HCl |

Another table illustrating the synthesis of a specific N-substituted derivative:

| Reactants | Equivalents | Solvent | Conditions | Product | Yield (%) | Reference |

| This compound hydrochloride | 1.0 | THF | RT, 15 min (with Et₃N); 65°C, 5 h; then RT, 18 h | Product from reaction with ε-caprolactone (structure not fully detailed) | Not specified | google.comgoogle.com |

| Triethylamine | 1.1 | |||||

| ε-Caprolactone | 1.0 |

Triazole Derivatives

Information regarding the direct synthesis of triazole derivatives specifically utilizing this compound as a starting material was not extensively detailed in the consulted sources. One source mentions the formation of a 1-triphenylmethoxy-4,5-diphenyl-1,2,3-triazole from the reaction of trityl chloride with a nitronate, but this process does not involve this compound as a reactant. dtic.mil

Pyrazole and Pyridine (B92270) Moieties

Based on the available information, specific synthetic methodologies for the formation of pyrazole and pyridine moieties directly from this compound were not prominently described in the consulted literature. While pyrazole and pyridine derivatives are known classes of nitrogen heterocycles, their synthesis pathways originating directly from this compound were not detailed in the provided search results. google.comambeed.com

Thiazoline Derivatives

This compound has been employed in the synthesis of thiazolidine (B150603) derivatives. For instance, the synthesis of 2,2-disubstituted 3-acyl-5-hydrazino-thiazolidine-4-carboxylic acid derivatives has involved the use of this compound hydrochloride. A reaction mixture containing a thiazolidine-4-carboxylic acid derivative was treated with this compound hydrochloride and triethylamine in methylene (B1212753) chloride to facilitate the synthesis of these derivatives. google.com

Other Nitrogen-Containing Heterocyclic Frameworks

Beyond the specific examples above, the consulted sources did not provide detailed synthetic routes from this compound to a broad range of other nitrogen-containing heterocyclic frameworks. While this compound is listed as a chemical, its specific applications in the synthesis of diverse heterocycles were not elaborated upon in the search results. ambeed.com

Protecting Group Chemistry Involving the Trityl Group

The trityl (triphenylmethyl) group is a widely used protecting group in organic synthesis, known for its acid lability and steric bulk. It is commonly employed to protect various functional groups, including hydroxyls, amines, and thiols. iris-biotech.deug.edu.pltcichemicals.comrsc.org The trityl group is generally stable under basic, oxidizing, reducing, and nucleophilic conditions. tcichemicals.com

Trityl as a Protecting Group for Hydrazines

The trityl group serves as a protecting group for the hydrazine moiety. This is particularly relevant in the synthesis of complex molecules such as peptide hydrazides. This compound itself, or polymer-bound trityl hydrazine derivatives, can be used as a source of protected hydrazine in solid-phase synthesis. google.comresearchgate.net The use of trityl-protected hydrazines allows for the controlled incorporation of the hydrazine function into target molecules. For example, this compound resin or Fmoc-hydrazine 2-chlorotrityl chloride resin has been utilized in solid-phase peptide synthesis to prepare peptide hydrazides. google.comresearchgate.net

Cleavage Strategies for the Trityl Protecting Group

For trityl-protected hydrazides, cleavage can be achieved using acetic acid. tandfonline.com In the context of peptide synthesis, trityl groups protecting side chains like cysteine, histidine, asparagine, glutamine, serine, threonine, and tyrosine are commonly removed using trifluoroacetic acid (TFA), often in concentrations around 95%. iris-biotech.deug.edu.pl More acid-labile trityl derivatives, such as methyltrityl (Mtt) and methoxytrityl (Mmt), can be cleaved with milder acidic conditions, such as 1% TFA in dichloromethane. iris-biotech.deiris-biotech.de Non-aqueous acid conditions are also effective for removing trityl groups, for instance, from protected nucleosides. umich.edu

While acidic cleavage is the predominant method, other strategies exist for specific substrates. For example, oxidative cleavage using iodine has been reported for the removal of the trityl group from protected cysteine thiols, leading to disulfide formation. rsc.org

The following table summarizes some reported cleavage conditions for the trityl group:

| Protecting Group | Substrate (if specified) | Cleavage Reagent(s) | Conditions | Source |

| Trityl (Trt) | Hydrazide | Acetic acid | Easily removed | tandfonline.com |

| Trityl (Trt) | Cys, His, Asn, Gln | 95% TFA | Standard deprotection | iris-biotech.deug.edu.pl |

| Trityl (Trt) | Ser, Thr, Tyr | 1% TFA | Milder deprotection | iris-biotech.de |

| Trityl (Trt) | Nucleosides (5'-OH) | Non-aqueous acid | Readily and quantitatively removed | umich.edu |

| Trityl (Trt) | Cys thiol | I₂ | Oxidative cleavage | rsc.org |

| Methyltrityl (Mtt) | Peptide side chains | 1% TFA in DCM | Acid-labile | iris-biotech.deiris-biotech.de |

| Methoxytrityl (Mmt) | Peptide side chains | 1% TFA in DCM | Acid-labile | iris-biotech.deiris-biotech.de |

Orthogonality with Other Protecting Groups in Complex Syntheses

The concept of orthogonal protecting groups is fundamental in complex organic synthesis, particularly in the assembly of molecules containing multiple identical or similar functional groups. An orthogonal protecting group strategy allows for the selective removal of one protecting group under conditions that leave other protecting groups intact, enabling sequential functionalization or manipulation. organic-chemistry.orguniurb.it

This compound incorporates the acid-labile trityl (triphenylmethyl) group protecting the hydrazine moiety. The lability of the trityl group is well-established, typically being removed under acidic conditions. issuu.comumich.edupeptide.com The rate of cleavage can be influenced by substituents on the trityl group, with electron-donating groups like methoxy (B1213986) increasing acid sensitivity. umich.edu

In contrast, other common protecting groups are removed under different conditions. For instance, the 9-fluorenylmethoxycarbonyl (Fmoc) group, widely used for amine protection, is typically cleaved by treatment with a base, such as piperidine (B6355638) or hydrazine. organic-chemistry.orgissuu.comiris-biotech.de Protecting groups like tert-butyloxycarbonyl (Boc) are also acid-labile, but their removal often requires stronger acidic conditions compared to typical trityl deprotection, although compatibility can be sequence-dependent. issuu.comthieme-connect.com Protecting groups such as Dde and ivDde are selectively removed by hydrazine treatment. issuu.com

The difference in deprotection conditions suggests a potential for orthogonality between a trityl-protected hydrazine and protecting groups removed by mechanisms other than mild acidolysis. Specifically, the acid lability of the trityl group on hydrazine is orthogonal to protecting groups cleaved by base (like Fmoc under standard conditions) or by nucleophiles such as hydrazine itself (like Dde and ivDde). organic-chemistry.orgissuu.com

However, it is crucial to consider that while hydrazine is used to cleave certain protecting groups, the trityl-hydrazine moiety itself contains the hydrazine functionality. Therefore, when considering the orthogonality of this compound with other protecting groups, the stability of the trityl-hydrazine bond under various deprotection conditions relevant to other protecting groups is the key factor. The acid lability of the trityl group allows for its removal in the presence of groups stable to acid. Conversely, if this compound is present alongside groups removed by base or nucleophiles, the trityl group should ideally remain intact under those conditions.

Reactivity and Reaction Mechanisms of Tritylhydrazine

Fundamental Reaction Pathways

The fundamental reactivity of Tritylhydrazine stems from the nitrogen atoms of the hydrazine (B178648) functional group. These nitrogen atoms possess lone pairs of electrons, rendering them nucleophilic and capable of participating in a variety of chemical transformations.

Nucleophilic Reactivity of the Hydrazine Moiety

The hydrazine portion of this compound (H₂N-NH-) is inherently nucleophilic due to the presence of two nitrogen atoms each with a lone pair of electrons. nih.govnih.gov This nucleophilicity allows this compound to react with electrophilic centers. A common reaction pathway for hydrazines, including protected forms like this compound, is the condensation reaction with carbonyl compounds (aldehydes and ketones) to form hydrazones. fishersci.notcichemicals.com This reaction typically involves the nucleophilic attack of one of the hydrazine nitrogen atoms on the carbonyl carbon, followed by elimination of water. nih.govepa.govfishersci.nl The reactivity of hydrazides towards active esters and aldehydes is comparable to that of amines, but hydrazides can remain reactive at neutral to slightly acidic conditions due to their lower pKa compared to primary amines. fishersci.nonih.gov

Role of the Trityl Group in Modulating Reactivity

The trityl group ((C₆H₅)₃C-) plays a crucial role in influencing the reactivity of the hydrazine moiety in this compound. Being a large, bulky group, it introduces steric hindrance around the substituted nitrogen atom. sigmaaldrich.com This steric bulk can affect the accessibility of the nitrogen lone pairs to electrophiles, potentially influencing the rate and regioselectivity of reactions. Additionally, the trityl group is electron-donating, which can increase the electron density on the adjacent nitrogen atom, potentially enhancing its nucleophilicity. However, the dominant effect is often the steric hindrance it imparts. The trityl group is also known as an acid-labile protecting group, meaning it can be selectively removed under acidic conditions. fishersci.notcichemicals.comwikipedia.orgfishersci.fi This property is widely exploited in synthesis, allowing for temporary blocking of one nitrogen center's reactivity before deprotection to enable further reactions.

Mechanistic Studies of this compound Reactions

Understanding the detailed mechanisms of this compound reactions provides insights into the factors governing their rates and product distributions. Mechanistic studies often employ a combination of experimental and computational techniques.

Spectroscopic Investigations of Reaction Intermediates

Spectroscopic methods are invaluable tools for identifying and characterizing transient intermediates formed during chemical reactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy can provide structural and electronic information about reaction species. nih.govfishersci.fifishersci.co.ukeasychem.org While general applications of these techniques in studying reaction mechanisms and intermediates are well-established, specific detailed spectroscopic studies focusing explicitly on the intermediates of this compound reactions were not extensively detailed in the provided search results. However, related studies on the oxidation of N-(p-tolylsulfonyl)-N′-triphenylmethylhydrazine have utilized ¹³C-CIDNP spectra to identify recombination products in a solvent cage, indicating the potential of NMR-based methods for studying this compound derivatives. nih.gov

Computational Approaches to Elucidate Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), is increasingly used to model reaction pathways, determine transition states, and calculate energy barriers, thereby providing theoretical insights into reaction mechanisms. These methods can complement experimental findings and help to elucidate complex reaction steps. While computational studies have been applied to various organic reactions and catalytic systems, specific detailed computational studies focused on the reaction mechanisms of this compound itself were not prominently featured in the search results. However, the general applicability of DFT for studying reaction mechanisms suggests it could be a powerful tool for investigating the elementary steps involved in this compound's transformations.

Kinetic Studies and Rate Laws

Oxidation Reactions of this compound

Oxidation reactions involve the loss of electrons or an increase in oxidation state. In organic chemistry, this often corresponds to the addition of oxygen or removal of hydrogen byjus.comck12.org. Hydrazine derivatives, such as this compound, can undergo oxidation to form various products, including azo derivatives.

Formation of Azo Derivatives

Oxidation of hydrazines (R-NH-NH-R') can lead to the formation of azo compounds (R-N=N-R'). This transformation involves the removal of two hydrogen atoms from the hydrazine moiety byjus.com. The synthesis of azo compounds from the direct oxidation of aromatic amines and their derivatives is a known method nih.gov.

One specific example of the oxidation of a this compound derivative to an azo compound involves 1-phenyl-2-tritylhydrazine (B1615039). This compound (7b) has been shown to react under specific oxidation conditions to yield 1-phenyl-2-trityldiazene (8b) rsc.org. This reaction demonstrates the potential for this compound structures to be converted into their corresponding azo counterparts.

Catalytic Oxidation Methods

Catalytic oxidation methods utilize a catalyst to facilitate the oxidation reaction, often allowing for milder reaction conditions and improved selectivity rsc.orgmdpi.com. Various catalytic systems have been explored for the oxidation of organic substrates, including hydrazines rsc.org.

Research has demonstrated the use of a heterogeneous catalyst, specifically a carbon nanotube-rhodium nanohybrid (RhCNT), for the catalytic aerobic oxidation of various substrates, including hydrazines, at room temperature rsc.org. In a study utilizing this catalyst, 1-phenyl-2-tritylhydrazine (7b) was successfully oxidized to 1-phenyl-2-trityldiazene (8b) rsc.org. The reaction using the RhCNT catalyst in CHCl₃/H₂O for 12 hours resulted in an 88% yield of the azo product rsc.org. This highlights the effectiveness of catalytic methods in achieving the oxidation of this compound derivatives to azo compounds.

The catalytic oxidation of hydrazines to azo derivatives is a significant transformation in organic synthesis. The use of catalysts like the RhCNT nanohybrid offers a mild and selective approach to achieve this conversion rsc.org.

| Reactant | Catalyst | Conditions | Product | Yield (%) |

| 1-phenyl-2-tritylhydrazine | RhCNT | CHCl₃/H₂O, 12h | 1-phenyl-2-trityldiazene | 88 |

Data derived from search result rsc.org.

Applications of Tritylhydrazine in Organic Synthesis

Peptide and Protein Synthesis

Tritylhydrazine is widely employed in the chemical synthesis and semisynthesis of proteins. nih.gov It facilitates the production of peptide hydrazides, which act as thioester equivalents, key building blocks for assembling larger polypeptide chains through methods like native chemical ligation. researchgate.netnih.gov

Solid-Phase Peptide Synthesis (SPPS) with this compound

Solid-Phase Peptide Synthesis (SPPS) is a powerful technique for synthesizing peptides, and this compound, often in a polymer-bound form (e.g., hydrazine-2-chlorotrityl resin), is utilized as a solid-phase hydrazine (B178648) source. researchgate.netiris-biotech.de This approach allows for the on-resin synthesis of peptide hydrazides using standard Fmoc chemistry. researchgate.netiris-biotech.de The use of polymer-bound this compound offers advantages such as simplified purification and the ability to employ milder cleavage conditions compared to some other methods. iris-biotech.de

Synthesis of Peptide Hydrazides

Peptide hydrazides are readily synthesized using conventional SPPS techniques with this compound-functionalized resins. explorationpub.comresearchgate.net These resins, such as hydrazine 2-chlorotrityl (2CT) resin, are preloaded with hydrazine or amino acid hydrazones, providing a convenient route to peptide hydrazides. iris-biotech.de The peptide chain is elongated on the resin, and the peptide hydrazide product can be cleaved under mild acidic conditions. iris-biotech.de Peptide hydrazides are important precursors for peptide thioesters, which are essential for native chemical ligation. iris-biotech.denih.govresearchgate.net

Native Chemical Ligation Strategies

Peptide hydrazides synthesized using this compound-based SPPS are widely used as thioester surrogates in native chemical ligation (NCL). researchgate.netiris-biotech.denih.gov NCL is a chemoselective reaction between a peptide thioester and a peptide with an N-terminal cysteine residue, forming a native peptide bond at the ligation site. wikipedia.orgacs.org The peptide hydrazide is typically converted in situ to a peptide thioester, often by treatment with sodium nitrite (B80452) (NaNO₂) followed by thiolysis. researchgate.netiris-biotech.denih.gov This thioester then reacts with the N-terminal cysteine of another peptide segment, allowing for the ligation of unprotected peptide fragments in aqueous solution at neutral pH. wikipedia.orgacs.orgmdpi.com This strategy is particularly useful for synthesizing proteins that are difficult to produce by recombinant methods or contain acid-sensitive modifications. researchgate.net

The mechanism of NCL involves an initial transthioesterification between the cysteine thiol and the peptide thioester, forming a thioester-linked intermediate. This intermediate then undergoes a rapid intramolecular S-to-N acyl shift, resulting in the formation of a stable, native peptide bond. wikipedia.orgacs.orgmdpi.comresearchgate.net

Cyclic Peptide and Protein Synthesis

Intramolecular ligation of peptide hydrazides, which can be prepared using this compound-based SPPS, has been reported for the synthesis of cyclic peptides and cyclic proteins. researchgate.net This method allows for lactamization of fully unprotected peptides under mild conditions and can be performed using routine Fmoc SPPS procedures. researchgate.net Cyclic peptides are of interest due to their enhanced conformational stability and biostability. biosyn.commtoz-biolabs.com Various cyclization strategies exist, including head-to-tail, side-chain-to-side-chain, head-to-side-chain, and side-chain-to-tail cyclizations, with head-to-tail and side-chain-to-side-chain being the most frequently used. biosyn.comjpt.com While disulfide bond formation between cysteine residues is a common cyclization method, amide bond formation is also widely employed and offers greater chemical stability. biosyn.comjpt.com

Protein Semisynthesis and Modification

This compound and the peptide hydrazides derived from its use are also relevant in protein semisynthesis. Protein semisynthesis combines recombinant protein expression with chemical synthesis to create modified or larger proteins. nih.govmdpi.comannualreviews.org Peptide hydrazides can serve as thioester surrogates in expressed protein ligation (EPL), a major modality of protein semisynthesis. researchgate.netnih.govmdpi.com EPL typically involves the reaction of a recombinant protein with a C-terminal thioester (often generated using intein technology) and a synthetic peptide containing an N-terminal cysteine. nih.govmdpi.compnas.org Peptide hydrazides prepared synthetically can be converted to thioesters and then ligated to recombinant protein fragments, enabling the introduction of unnatural amino acids, post-translational modifications, or biophysical probes into proteins. researchgate.netnih.govmdpi.compnas.org This approach provides an alternative method for C-terminal modification of proteins and the preparation of C-to-C fusion proteins. researchgate.net

Chemoenzymatic Methodologies

Chemoenzymatic peptide synthesis, which combines chemical and enzymatic methods, is another area where peptide hydrazides may find application, although the direct role of this compound specifically in the enzymatic step is less direct. qyaobio.comnih.govnih.govmdpi.com Chemoenzymatic approaches offer advantages such as stereoselectivity and milder reaction conditions compared to purely chemical synthesis. qyaobio.comnih.gov While enzymes like proteases can catalyze peptide bond formation, the use of peptide hydrazides as substrates or intermediates within specific chemoenzymatic strategies, particularly those involving ligation or modification, is an area of ongoing research. nih.gov Peptide hydrazides can be converted into various functionalities, making them accessible for conjugation with different nucleophiles, which could potentially be part of a chemoenzymatic strategy. iris-biotech.de

Oligonucleotide Modification

The introduction of reactive functional groups into synthetic oligonucleotides is crucial for their conjugation to other molecules or immobilization onto solid supports for various applications, including diagnostics and biotechnology. Hydrazide modification is one such strategy where this compound or its derivatives play a role.

Introduction of Hydrazides into Oligonucleotides

Hydrazide functionalities can be introduced into oligonucleotides through different synthetic approaches, often utilizing phosphoramidite (B1245037) chemistry during solid-phase oligonucleotide synthesis. One method involves using amidites that contain preformed, protected hydrazides. nih.govresearchgate.netnih.gov Alternatively, a novel approach involves generating the hydrazide functionality in situ during the oligonucleotide cleavage and deprotection steps using hydrazine. nih.govresearchgate.netnih.gov Building blocks designed for introducing esters as hydrazide precursors are also described for this purpose. nih.govresearchgate.netnih.gov The use of a protected hydrazide phosphoramidite is one protocol where the oligomer is modified and subsequently deprotected. google.com Another protocol involves using an ester phosphoramidite which is then reacted with hydrazine. google.com N-Tritylhydrazine hydrochloride has been used in the synthesis of phosphoramidite building blocks for introducing hydrazides into oligonucleotides. nih.gov For instance, N-tritylhydrazine hydrochloride can be reacted with ε-caprolactone to form a precursor for such building blocks. nih.govgoogle.comgoogle.com

Conjugation and Immobilization Strategies

Oligonucleotides modified with hydrazide groups offer versatile platforms for conjugation and immobilization. Hydrazide oligonucleotides can react with active esters and aldehydes, enabling solution conjugation and immobilization. nih.govresearchgate.netnih.gov Compared to commonly used amino-modified oligonucleotides, hydrazides demonstrate enhanced reactivity, particularly under neutral and acidic buffer conditions. nih.govresearchgate.netnih.gov This enhanced reactivity is advantageous for efficient attachment to surfaces. nih.gov Strategies for introducing multiple hydrazide moieties into an oligonucleotide, for example, by using branched modifier amidites, can further increase immobilization efficiency. nih.govresearchgate.netgoogle.comgoogle.com Hydrazone formation, resulting from the reaction of hydrazides with aldehydes, is highlighted as a "traceless" conjugation method, avoiding side products or potentially toxic reagents. nih.gov This makes hydrazone formation preferred for in situ conjugation of oligonucleotides, such as those intended for cell culture experiments. nih.gov Hydrazides can also be used to conjugate a hydrazide-modified oligonucleotide to another molecule containing a suitable reactive group, such as an aldehyde generated by oxidation of a ribonucleotide. nih.gov The immobilization of oligonucleotides on substrates is a critical step in various applications like DNA chip technology and biosensors. google.comgoogle.com Hydrazide-modified oligonucleotides linked to a substrate surface through their hydrazide attachment moieties represent a method for creating modified substrates. google.comgoogle.com

Precursor in Heterocyclic Synthesis

Hydrazine derivatives, including substituted hydrazines like this compound, can act as precursors in the synthesis of a variety of heterocyclic compounds.

Condensation Reactions with Carbonyl Compounds

Hydrazines are known to undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones. vulcanchem.comresearchgate.netepo.org This reaction typically involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of water. libretexts.org This is a fundamental reaction in organic chemistry for forming carbon-nitrogen double bonds. This compound, possessing a free NH group, can participate in such condensation reactions with carbonyl compounds, leading to the formation of corresponding tritylhydrazones. vulcanchem.com

Cyclization Reactions to Form Diverse Heterocycles

Hydrazine derivatives can be employed in cyclization reactions to construct various heterocyclic ring systems. While the search results broadly discuss the use of hydrazines and related compounds in heterocyclic synthesis through cyclization beilstein-journals.orgrsc.orgorganic-chemistry.orgnih.govmdpi.comnovapublishers.commdpi.com, specific detailed examples focusing solely on this compound in a wide range of cyclization reactions were not extensively found within the provided snippets. However, the principle of using hydrazine functionalities to form rings is established. For instance, treating an intermediate with hydrazine monohydrate or phenylhydrazine (B124118) hydrochloride has been shown to lead to the formation of pyrazoles. nih.gov One patent mentions a this compound derivative that can induce cyclization. google.com Cyclization reactions are vital for synthesizing heterocycles, which are prevalent in natural products and pharmaceuticals. novapublishers.commdpi.comnumberanalytics.com

Computational Studies and Theoretical Insights

Quantum Chemical Investigations of Tritylhydrazine

Quantum chemical methods, which are based on the principles of quantum mechanics, are used to calculate the electronic structure and properties of molecules. For this compound, these investigations can provide valuable information about its behavior.

Electronic Structure Analysis

Electronic structure analysis involves studying the distribution of electrons within a molecule. This includes examining molecular orbitals, electron density, and charge distribution. Such analysis is fundamental to understanding a molecule's chemical behavior, including its reactivity and spectroscopic properties. arxiv.org, duke.edu, researchgate.net, mdpi.com, unitn.it Computational methods allow for the visualization and quantification of these electronic features.

Molecular Stability and Hyperconjugative Interactions

Computational studies can assess the relative stability of different molecular conformations or isomers. Factors influencing stability include bond energies, steric effects, and electronic interactions such as hyperconjugation. Hyperconjugation involves the delocalization of electrons from sigma bonds into adjacent empty or partially filled p or antibonding orbitals, which can lead to increased stability. wikipedia.org, rsc.org While hyperconjugation is a known phenomenon influencing molecular stability in various systems, its specific role and significance in this compound would be determined through detailed quantum chemical calculations analyzing orbital interactions and energy contributions. nih.gov Computational analysis can also probe protein stability and allosteric interaction networks in larger biological systems, illustrating the broad applicability of these methods in understanding molecular interactions and stability. nih.gov

Global Reactivity Descriptors

Here is a table illustrating some common global reactivity descriptors and their definitions:

| Descriptor | Symbol | Definition (based on DFT) | Significance for Reactivity/Stability |

| Ionization Potential | I | Energy required to remove an electron (E(N-1) - E(N)) | Lower I indicates easier electron removal (more reactive) |

| Electron Affinity | A | Energy released upon adding an electron (E(N) - E(N+1)) | Higher A indicates easier electron acceptance (more reactive) |

| Chemical Potential | μ | Negative of electronegativity (-χ) | Tendency of electrons to flow |

| Chemical Hardness | η | Resistance to change in electron distribution ((I-A)/2) | Higher η indicates lower reactivity (more stable) |

| Chemical Softness | S | Inverse of chemical hardness (1/η) | Higher S indicates higher reactivity (less stable) |

| Electrophilicity Index | ω | Measure of the propensity to accept electrons (μ²/2η) | Higher ω indicates stronger electrophile character |

Note: E(N), E(N-1), and E(N+1) refer to the total electronic energies of the neutral, cation, and anion species, respectively. researchgate.net

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, such as vibrational frequencies (for IR and Raman spectroscopy), chemical shifts (for NMR spectroscopy), and electronic excitation energies (for UV-Vis spectroscopy). researchgate.net, rsc.org, mdpi.com Comparing predicted spectra with experimental data can help validate computational models and aid in the interpretation of experimental results. researchgate.net For this compound, predicting these parameters would provide theoretical spectra that can be used to identify the compound or understand its structural features in more detail.

Density Functional Theory (DFT) Applications

DFT is a widely used quantum chemical method that approximates the electronic structure of a system based on its electron density. researchgate.net, nih.gov It offers a balance between computational cost and accuracy, making it suitable for studying molecules of various sizes. nih.gov, mdpi.com

Selection of Appropriate DFT Methods for this compound Systems

The accuracy of DFT calculations depends significantly on the choice of the exchange-correlation functional and the basis set. nih.gov Hundreds of different functionals exist, each with varying performance for different types of systems and properties. nih.gov Common types of functionals include local density approximation (LDA), generalized gradient approximation (GGA), and hybrid functionals. researchgate.net Hybrid functionals, which include a portion of exact Hartree-Fock exchange, are often preferred for molecular systems, particularly for predicting properties like reaction energies and electronic structures. researchgate.net, nih.gov

Basis sets are sets of atomic orbitals used to represent the molecular orbitals. Larger basis sets provide greater flexibility and can lead to more accurate results but at a higher computational cost. atomistica.online, nih.gov The selection of an appropriate DFT method (functional and basis set combination) for studying this compound would involve considering the specific properties being investigated, the desired level of accuracy, and the available computational resources. nih.gov Benchmarking against experimental data or higher-level theoretical methods is often necessary to validate the chosen method for the system under study. stackexchange.com, nih.gov For instance, some studies suggest that certain functionals like M05-2X can reliably predict electronic properties such as ionization potential and electron affinity. nih.gov The inclusion of diffuse functions in the basis set may be important for accurately describing systems with significant charge distribution or for calculating properties like electron affinity. atomistica.online

Here is a simplified overview of considerations for selecting DFT methods:

| Factor | Consideration |

| Property | Different functionals perform better for different properties (e.g., geometries, energies, spectroscopic parameters). nih.gov, researchgate.net |

| System Size | Larger systems may require more computationally efficient functionals and smaller basis sets. nih.gov |

| Accuracy Needs | Higher accuracy typically requires more sophisticated functionals (e.g., hybrid functionals) and larger basis sets. atomistica.online, researchgate.net, nih.gov |

| Benchmarking | Comparing results with experimental data or higher-level calculations is crucial for validation. stackexchange.com, nih.gov |

The choice of DFT method is a critical step in computational studies of this compound, directly impacting the reliability and accuracy of the obtained theoretical insights.

Conformational Analysis

Conformational analysis is a fundamental aspect of computational chemistry that focuses on studying how molecular geometries are related to their corresponding energies. The aim is to identify stable conformers, which are the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. taltech.ee Understanding the conformational landscape of this compound is essential as different conformers can exhibit distinct physical and chemical properties. Computational methods, such as systematic or stochastic searches combined with energy minimization techniques, are commonly used to explore the potential energy surface and identify low-energy conformations. nih.govwgtn.ac.nz The flexibility introduced by the hydrazine (B178648) and the rotational freedom of the phenyl rings attached to the trityl group contribute to the conformational complexity of this compound.

Advanced Computational Methodologies

Advanced computational methodologies offer more sophisticated approaches to study molecular systems, providing deeper insights into their dynamic behavior and electronic properties.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful tools used to simulate the time evolution of a molecular system. nih.govyoutube.com By applying classical mechanical principles, MD simulations track the positions and velocities of atoms over time, providing a dynamic picture of the molecule's behavior at finite temperatures. nih.gov For this compound, MD simulations can be used to explore its conformational flexibility in different environments, such as in solution or in the presence of other molecules. nih.gov These simulations can reveal how the molecule's shape changes over time and how it interacts with solvent molecules or potential binding partners. MD simulations are based on molecular mechanics force fields, which are derived from quantum mechanical calculations and experimental data. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Quantum Mechanics/Molecular Mechanics (QM/MM) approaches combine the accuracy of quantum mechanical methods for a specific region of interest with the computational efficiency of molecular mechanics for the rest of the system. nih.govresearchgate.netnih.govrsc.org This hybrid approach is particularly useful for studying large systems where a full QM treatment is computationally prohibitive, but where electronic effects are important in a localized area. nih.govresearchgate.netnih.gov In the context of this compound, QM/MM could be applied to study its reactivity or interactions with other molecules, treating the chemically active part (e.g., the hydrazine group) with a QM method and the bulkier trityl group and surrounding environment with a less computationally expensive MM method. nih.govresearchgate.net This allows for a more realistic description of processes involving bond breaking or formation, or significant charge transfer. nih.gov

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties refer to the response of a material to intense laser light, where the induced polarization is not linearly proportional to the applied electric field. amazon.complos.orgresearchgate.net Organic molecules with extended pi-electron systems can exhibit significant NLO properties, making them of interest for applications in photonics and optoelectronics. amazon.comresearchgate.net Computational methods, such as Density Functional Theory (DFT), are widely used to calculate NLO properties like hyperpolarizability. plos.orgfrontiersin.orgarxiv.org While the provided search results discuss NLO properties in the context of other organic molecules and hydrazide derivatives plos.org, specific computational studies on the NLO properties of this compound were not found. However, the presence of the delocalized pi systems in the phenyl rings of the trityl group suggests that this compound could potentially exhibit some NLO activity, which could be investigated computationally by calculating its hyperpolarizabilities. researchgate.netarxiv.org

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the local magnetic environment of atomic nuclei within a molecule, allowing for the determination of molecular structure and dynamics.

1H NMR Spectroscopy for Structural Elucidation

13C NMR Spectroscopy for Carbon Framework Analysis

13C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of 13C nuclei are particularly sensitive to the electronic environment, providing insights into the hybridization state and functional group attachments of carbon atoms.

One study reported 13C NMR data for Tritylhydrazine in CDCl3. nih.gov The signals observed correspond to the different carbon environments within the molecule. The data is summarized in the table below:

| Chemical Shift (δ, ppm) | Assignment |

| 74.8 | CPh3 (Quaternary Trityl Carbon) |

| 127.3 | Aromatic CH |

| 128.6 | Aromatic CH |

| 129.3 | Aromatic CH |

| 144.5 | Aromatic C (ipso) |

This 13C NMR data provides key information about the presence of the quaternary carbon center of the trityl group (CPh3) and the various aromatic carbon environments within the phenyl rings. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule, which can be used to ascertain its elemental composition. While specific HRMS data for this compound (free base) was not explicitly found in the provided search results, HRMS is a standard technique for the precise mass determination of organic compounds. HRMS has been reported for related compounds, confirming its relevance in the characterization of trityl-containing molecules. nih.gov,, The theoretical exact mass of this compound (C19H18N2) is approximately 274.1470 g/mol .

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule based on their characteristic vibrations tricliniclabs.com. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, which are recorded as peaks in an IR spectrum youtube.com.

Identification of Functional Groups

For hydrazines, including substituted derivatives like this compound, IR spectra exhibit characteristic absorption bands in the N-H stretching and bending regions thieme-connect.de. The N-H stretching vibrations typically appear in the range of 3500–3200 cm⁻¹ thieme-connect.de. The presence of primary (NH₂) or secondary (NH) amine groups can be distinguished by the number and position of these stretching bands thieme-connect.de. Hydrazines also show N-H bending vibrations in the 1650–1500 cm⁻¹ range thieme-connect.de.

In the specific case of this compound, which contains an NH-NH₂ linkage (though one nitrogen is substituted with the trityl group), characteristic N-H stretching bands are expected. One study on a related tritylhydrazide derivative reported IR bands at 3428 cm⁻¹ (NH) and 3272 cm⁻¹ (NH) oup.com. While this is not directly this compound, it indicates the expected region for N-H stretches in trityl-protected hydrazine (B178648) systems. The trityl group itself contributes numerous bands in the IR spectrum, particularly in the fingerprint region (below 1500 cm⁻¹), arising from C-C stretching and C-H bending vibrations of the phenyl rings.

Vibrational Analysis and Conformational Insights

Vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), can provide a more detailed understanding of the molecular motions corresponding to observed IR bands researchgate.netscifiniti.com. This can help in assigning specific peaks to particular functional group vibrations and even provide insights into the molecule's conformation scifiniti.com.

Other Relevant Spectroscopic Methods

Beyond IR, other spectroscopic techniques can offer complementary information for the characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy involves measuring the absorption or transmission of light in the UV and visible regions of the electromagnetic spectrum technologynetworks.com. This technique is particularly useful for studying molecules with chromophores – groups containing pi electrons or non-bonding electrons that can be excited by UV-Vis light msu.edu.

This compound contains phenyl rings within the trityl group, which are known chromophores. Aromatic rings typically exhibit absorption bands in the UV region due to π-π* electronic transitions msu.edu. The specific wavelengths of maximum absorption (λmax) and their intensities (molar absorptivity) can provide information about the electronic structure and any extended conjugation within the molecule msu.edu. While direct UV-Vis data for this compound was not found, studies on related compounds containing aromatic systems or trityl groups would show characteristic UV absorption. UV-Vis spectroscopy is often used for quantitative analysis based on Beer-Lambert Law, though its primary use here would be structural characterization unchainedlabs.com.

X-ray Spectroscopy (XAS, XES, XPS, X-ray Auger Spectroscopy)

X-ray spectroscopy techniques, such as X-ray Absorption Spectroscopy (XAS), X-ray Emission Spectroscopy (XES), and X-ray Photoelectron Spectroscopy (XPS), probe the electronic structure of materials by interacting with core-level electrons ifpan.edu.plelte.hustanford.edu. These methods are element-specific and can provide information about the chemical state, oxidation state, and local environment of atoms within a molecule elte.hustanford.edu.

XPS, for example, involves the ejection of core electrons by X-ray photons, and the kinetic energy of these photoelectrons is measured stanford.eduresearchgate.net. The binding energies of core electrons are characteristic of each element and are sensitive to their chemical environment, leading to "chemical shifts" that can differentiate between atoms of the same element in different bonding situations elte.hustanford.edu. XAS probes transitions from core levels to unoccupied electronic states, providing information about the unoccupied electronic structure and local atomic structure ifpan.edu.plstanford.edufzu.cz. XES involves the filling of a core hole by a valence electron, with the emission of an X-ray photon, providing insights into the occupied electronic states ifpan.edu.plelte.hufzu.cz. X-ray Auger Spectroscopy (XAES) is another related technique where the relaxation of a core-ionized atom leads to the emission of an Auger electron stanford.edu.

While specific X-ray spectroscopic studies on this compound were not found in the provided search results, these techniques could potentially be applied to gain detailed information about the electronic states of the carbon, nitrogen, and hydrogen atoms in the molecule, as well as the local bonding environment around the nitrogen atoms in the hydrazine moiety and the central carbon of the trityl group. X-ray diffraction, a related but distinct X-ray technique, has been used to determine the crystal structure and conformation of related compounds scifiniti.com.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopic technique that complements IR spectroscopy scifiniti.comgoogle.com. It is based on the inelastic scattering of light by molecular vibrations researchgate.net. While IR spectroscopy measures changes in dipole moment during vibrations, Raman spectroscopy measures changes in polarizability youtube.com. This difference in selection rules means that some vibrations active in IR may be weak or absent in Raman, and vice versa youtube.com.

For molecules containing aromatic rings, like this compound, Raman spectroscopy can be particularly useful as phenyl rings often give rise to strong Raman scattering due to vibrations that cause significant changes in polarizability researchgate.net. Characteristic Raman bands for aromatic C-C stretching vibrations are typically observed. The N-H stretching and bending vibrations, also seen in IR, may also have corresponding peaks in the Raman spectrum, depending on the change in polarizability during these vibrations. Raman spectroscopy can be used for identifying functional groups and can also provide information about the molecular backbone and symmetry youtube.comscifiniti.com. It is also utilized in quantitative analysis and for studying solid-state forms youtube.com. While specific Raman data for this compound was not found, the technique holds potential for its characterization, especially concerning the trityl group's vibrational modes.

Q & A

Q. What are the established synthetic routes for tritylhydrazine, and how do reaction conditions influence yield?

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

this compound derivatives (e.g., hydrazones) are characterized using:

- FTIR : N-H stretching (3200–3300 cm⁻¹) and C=N absorption (1600–1650 cm⁻¹) .

- ¹H/¹³C-NMR : Aromatic protons (δ 6.8–7.5 ppm) and hydrazine NH signals (δ 3.5–4.5 ppm, broad) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 244 for C₁₉H₁₈N₂) confirm molecular weight . Best Practice : Combine techniques to resolve ambiguities (e.g., distinguishing regioisomers in hydrazones).

Q. What are the primary applications of this compound in organic synthesis?

this compound is used to:

- Form Hydrazones : React with aldehydes/ketones to stabilize carbonyl groups for protection or subsequent reactions (e.g., Fischer indole synthesis) .

- Generate Indoles : Acid-catalyzed cyclization with ketones yields substituted indoles, critical in pharmaceutical intermediates .

- Metal Chelation : Act as a ligand for transition metals (e.g., Pd, Cu) in catalysis .

Advanced Research Questions

Q. How can competing pathways during this compound synthesis be minimized?

Competing oxidation or dimerization occurs due to:

- pH Imbalance : Maintain pH < 3 during diazotization to prevent diazo coupling .

- Temperature Fluctuations : Use ice baths for exothermic steps.

- Impurities in Starting Material : Pre-purify triphenylmethylamine via recrystallization . Data-Driven Optimization : Kinetic studies show a 15% yield increase when using NaHSO₃ over SnCl₂ due to milder conditions .

Q. How do discrepancies in spectral data for this compound derivatives arise, and how are they resolved?

Discrepancies often stem from:

- Tautomerism : Hydrazones may exist as keto-enol tautomers, shifting NMR/IR peaks .

- Solvent Effects : Polar solvents (e.g., DMSO) deshield NH protons, broadening signals . Resolution Strategies :

- Variable-temperature NMR to observe tautomeric equilibria.

- X-ray crystallography for unambiguous structural confirmation .

Q. What novel methodologies exist for enhancing this compound’s reactivity in cross-coupling reactions?

Recent advances include:

- Bidirectional Activation : Use trifluoromethyl substituents (e.g., 4-(trifluoromethyl)phenylhydrazine) to increase electrophilicity .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 20 min, 92% yield) .

- Flow Chemistry : Continuous reactors improve scalability and safety for hazardous intermediates .

Methodological Guidelines

Q. How should researchers handle safety and analytical challenges with this compound?

- Safety : this compound is toxic and potentially carcinogenic. Use fume hoods, PPE, and adhere to NIOSH guidelines for hydrazine derivatives (e.g., NMAM Method S160 for air monitoring) .

- Analytical Quantification : Employ HPLC with UV detection (λ = 254 nm) or GC-MS for trace analysis .

Q. What strategies are recommended for troubleshooting low yields in this compound-based indole synthesis?

- Acid Catalysis Screening : Replace HCl with polyphosphoric acid (PPA) to enhance cyclization efficiency .

- Solvent Optimization : Use toluene for high-temperature reactions (reflux at 110°C) to avoid byproduct formation .

- In Situ Monitoring : TLC or inline IR tracks intermediate hydrazone formation .

Data Contradiction Analysis

Q. How can conflicting reports on this compound’s stability be reconciled?

Stability varies by substituent and storage conditions:

Q. What are unresolved research gaps in this compound chemistry?

- Mechanistic Studies : Limited data on radical intermediates in metal-catalyzed reactions.

- Eco-Friendly Synthesis : Need for water-based or photocatalytic methods to replace toxic reagents .

- Biological Activity : Unexplored potential as enzyme inhibitors or antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.